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Compound of Interest

Compound Name: Alectinib-d8

Cat. No.: B12425960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of Alectinib-d8, a deuterated analog of the potent anaplastic lymphoma kinase

(ALK) inhibitor, Alectinib. This document is intended for researchers, scientists, and

professionals in drug development, offering detailed data, experimental protocols, and visual

representations of key biological and analytical processes.

Core Physical and Chemical Properties
Alectinib-d8 is a stable, isotopically labeled form of Alectinib, where eight hydrogen atoms on

the morpholine ring have been replaced with deuterium. This selective deuteration makes it a

valuable tool in pharmacokinetic (PK) and metabolic studies, often used as an internal standard

in mass spectrometry-based bioanalysis.

Quantitative Data Summary
The key physical and chemical properties of Alectinib-d8 are summarized in the table below

for easy reference and comparison.
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Property Value Citations

Chemical Name

9-Ethyl-6,6-dimethyl-8-[4-

(morpholin-4-yl-d8)piperidin-1-

yl]-11-oxo-6,11-dihydro-5H-

benzo[b]carbazole-3-

carbonitrile

Molecular Formula C₃₀H₂₆D₈N₄O₂

Molecular Weight 490.67 g/mol

CAS Number 1256585-15-5

Appearance White to Off-White Solid

Melting Point >265°C (with decomposition)

Solubility
Slightly soluble in DMSO and

Methanol

Purity >95% (by HPLC)

Storage Store at 2-8°C

Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of Alectinib

and its deuterated analog. While specific synthesis protocols for Alectinib-d8 are proprietary,

the following represents a plausible route based on published methods for Alectinib, adapted

for the incorporation of the deuterated morpholine moiety.

Synthesis of Alectinib-d8
The synthesis of Alectinib-d8 would likely follow a multi-step pathway similar to that of

Alectinib, with the key difference being the use of a deuterated morpholine precursor. A general

synthetic scheme is outlined below.
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Starting Materials Multi-Step Synthesis Final Product & Purification

6-bromo-3,4-dihydro-2-naphthalenone Boronation1. n-BuLi, Boronic acid ester

4-(Piperidin-4-yl)morpholine-d8

Substitution with Deuterated MorpholineSuzuki Coupling
2. Bromoethane, Pd catalyst

Dimethylation
3. Iodomethane

Bromination
4. Brominating agent

Cyclization
5. 3-cyanophenylhydrazine

Oxidation
6. DDQ

Crude Alectinib-d8 Purification (e.g., Chromatography) Pure Alectinib-d8

Click to download full resolution via product page

A plausible synthetic workflow for Alectinib-d8.

Detailed Steps:

Boronation and Suzuki Coupling: 6-bromo-3,4-dihydro-2-naphthalenone undergoes a

borylation reaction, followed by a Suzuki coupling with bromoethane to introduce the ethyl

group.

Dimethylation and Bromination: The resulting intermediate is dimethylated at the alpha-

position to the ketone, followed by bromination at the aromatic ring.

Substitution with Deuterated Morpholine: The key step for introducing the deuterium label

involves the substitution of the bromine atom with 4-(piperidin-4-yl)morpholine-d8.

Cyclization and Oxidation: The subsequent intermediate undergoes a Fischer indole

synthesis-type cyclization with 3-cyanophenylhydrazine, followed by oxidation to yield the

final Alectinib-d8 molecule.

Purification: The crude product is purified using techniques such as column chromatography

or recrystallization to achieve the desired purity.

Analytical Method: Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)
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The purity of Alectinib-d8 is typically assessed using RP-HPLC. A validated method for the

analysis of Alectinib can be adapted for its deuterated analog.

Instrumentation:

HPLC system with a UV detector

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate) is commonly

used.

Flow Rate: Approximately 1.0 mL/min.

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Detection Wavelength: UV detection at a wavelength where Alectinib shows maximum

absorbance.

Injection Volume: Typically 10-20 µL.

Method Validation:

The analytical method should be validated according to ICH guidelines for parameters such as

linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification

(LOQ).

Biological Context: Alectinib's Mechanism of Action
Alectinib is a highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor

tyrosine kinase. In certain cancers, such as non-small cell lung cancer (NSCLC), a

chromosomal rearrangement can lead to the formation of a fusion gene (e.g., EML4-ALK),

resulting in a constitutively active ALK fusion protein that drives tumor growth. Alectinib-d8,

being structurally and functionally similar to Alectinib, is expected to inhibit the same signaling

pathways.
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ALK Signaling Pathway
The diagram below illustrates the ALK signaling pathway and the point of inhibition by Alectinib.
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Alectinib inhibits the ALK signaling pathway.

Alectinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its

autophosphorylation and the subsequent activation of downstream signaling pathways,

including:

PI3K/AKT Pathway: Crucial for cell survival and proliferation.

RAS/RAF/MEK/ERK (MAPK) Pathway: Involved in cell growth and differentiation.

JAK/STAT Pathway: Regulates gene expression involved in cell survival and proliferation.

By blocking these pathways, Alectinib effectively inhibits the growth and induces apoptosis in

ALK-driven tumor cells.

Application in Pharmacokinetic Studies
The primary application of Alectinib-d8 is in pharmacokinetic (PK) studies, where it serves as

an internal standard for the quantification of Alectinib in biological matrices like plasma or

serum. The use of a stable isotope-labeled internal standard is the gold standard in

bioanalytical mass spectrometry as it corrects for variability in sample preparation and

instrument response.

Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines a typical workflow for a pharmacokinetic study using Alectinib-
d8 as an internal standard for the analysis of Alectinib in plasma samples by Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
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Workflow for a pharmacokinetic study using Alectinib-d8.
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Workflow Description:

Sample Collection: Plasma samples are collected from subjects at various time points after

administration of Alectinib.

Internal Standard Spiking: A known amount of Alectinib-d8 is added to each plasma

sample.

Sample Extraction: Proteins are removed from the plasma, and the analytes (Alectinib and

Alectinib-d8) are extracted.

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The liquid

chromatography (LC) separates the analytes from other matrix components. The tandem

mass spectrometry (MS/MS) provides highly selective and sensitive detection by monitoring

specific precursor-to-product ion transitions for both Alectinib and Alectinib-d8.

Quantification: The concentration of Alectinib in the original sample is determined by

calculating the ratio of the peak area of Alectinib to the peak area of the internal standard

(Alectinib-d8).

Pharmacokinetic Analysis: The concentration-time data are used to calculate key

pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to

maximum concentration), AUC (area under the curve), and half-life.

Conclusion
Alectinib-d8 is an indispensable tool for the precise and accurate quantification of Alectinib in

biological samples. Its physical and chemical properties are well-characterized, and its

application in pharmacokinetic studies is crucial for understanding the absorption, distribution,

metabolism, and excretion of this important anti-cancer drug. The detailed protocols and visual

diagrams provided in this guide offer a comprehensive resource for researchers and

professionals working with Alectinib and its deuterated analog.

To cite this document: BenchChem. [An In-depth Technical Guide to Alectinib-d8: Physical
and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12425960#physical-and-chemical-properties-of-
alectinib-d8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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